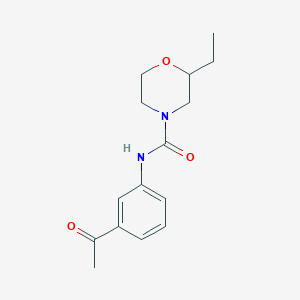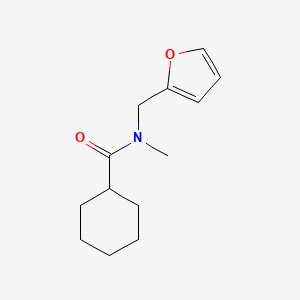
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPET, and it is a member of the thiophene class of compounds. CPET has been found to have a range of interesting properties, including its ability to interact with certain receptors in the body.
Wissenschaftliche Forschungsanwendungen
CPET has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CPET as a tool for studying the function of certain receptors in the body. CPET has been found to interact with the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including cognitive function and inflammation. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Wirkmechanismus
The mechanism of action of CPET involves its interaction with the alpha7 nicotinic acetylcholine receptor. CPET binds to this receptor with high affinity, leading to the activation of various signaling pathways within the cell. This activation can lead to a range of physiological effects, including changes in the release of neurotransmitters and the regulation of inflammation.
Biochemical and Physiological Effects:
CPET has been found to have a range of biochemical and physiological effects. Studies have shown that CPET can enhance cognitive function in animal models, and it has also been found to have anti-inflammatory effects. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPET in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, there are also some limitations to using CPET in lab experiments. For example, it can be difficult to obtain high-quality samples of CPET, and the synthesis process can be complex and time-consuming.
Zukünftige Richtungen
There are many potential future directions for research involving CPET. One area of interest is the development of new drugs that target the alpha7 nicotinic acetylcholine receptor. CPET could be used as a starting point for the development of these drugs, which could have a range of therapeutic applications. Other potential future directions for research include the study of the mechanism of action of CPET and the development of new synthetic methods for producing CPET.
Conclusion:
In conclusion, N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. CPET has a range of interesting properties, including its ability to interact with the alpha7 nicotinic acetylcholine receptor. CPET has been found to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases. While there are some limitations to using CPET in lab experiments, there are also many potential future directions for research involving this compound.
Synthesemethoden
The synthesis method for CPET involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. The synthesis of CPET is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-3-6-10(14-7)11(13)12-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXOIYENRMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)




